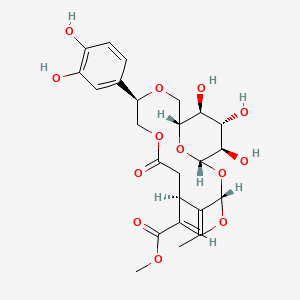
(E,E)-bis(phenylmethylidene)hydrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E,E)-bis(phenylmethylidene)hydrazine is an organic compound with the molecular formula C14H12N2. It is a type of Schiff base, formed by the condensation of benzaldehyde and hydrazine.
Vorbereitungsmethoden
(E,E)-bis(phenylmethylidene)hydrazine can be synthesized through the condensation reaction between benzaldehyde and hydrazine. The reaction typically involves mixing equimolar amounts of benzaldehyde and hydrazine in an appropriate solvent, such as ethanol, and heating the mixture under reflux conditions. The product is then purified by recrystallization .
Analyse Chemischer Reaktionen
(E,E)-bis(phenylmethylidene)hydrazine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azines.
Reduction: Reduction of 1,2-dibenzylidenehydrazine can yield hydrazones.
Substitution: It can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and electrophiles such as alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
(E,E)-bis(phenylmethylidene)hydrazine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has been studied for its potential biological activities, including anticorrosive properties.
Medicine: Research has explored its potential as an antidiabetic agent.
Industry: It is used as a corrosion inhibitor in various industrial applications.
Wirkmechanismus
The mechanism of action of 1,2-dibenzylidenehydrazine involves its interaction with molecular targets through its Schiff base structure. This interaction can lead to the inhibition of certain biological processes, such as enzyme activity, which is the basis for its potential antidiabetic and anticorrosive properties .
Vergleich Mit ähnlichen Verbindungen
(E,E)-bis(phenylmethylidene)hydrazine can be compared with other similar compounds, such as:
1,2-Bis(1-phenylethylidene)hydrazine: This compound also exhibits anticorrosive properties but has a different molecular structure and interaction energy with metal surfaces.
Benzalazine: Another Schiff base with similar chemical properties but different applications.
Eigenschaften
Molekularformel |
C14H12N2 |
|---|---|
Molekulargewicht |
208.26 g/mol |
IUPAC-Name |
(Z)-N-[(Z)-benzylideneamino]-1-phenylmethanimine |
InChI |
InChI=1S/C14H12N2/c1-3-7-13(8-4-1)11-15-16-12-14-9-5-2-6-10-14/h1-12H/b15-11-,16-12- |
InChI-Schlüssel |
CWLGEPSKQDNHIO-NFLUSIDLSA-N |
Isomerische SMILES |
C1=CC=C(C=C1)/C=N\N=C/C2=CC=CC=C2 |
Kanonische SMILES |
C1=CC=C(C=C1)C=NN=CC2=CC=CC=C2 |
Synonyme |
benzalazine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N'-[(4-bromobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B1234069.png)
![[6-[[(1S,3S)-3-acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-2,4-dihydro-1H-tetracen-1-yl]oxy]-3-hydroxy-2-methyloxan-4-yl]azanium;chloride](/img/structure/B1234070.png)




![2-{(4-{Ethyl[(3-sulfonatophenyl)methyl]amino}phenyl)[4-{ethyl[(3-sulfonatophenyl)methyl]iminio}cyclohexa-2,5-dien-1-ylidene]methyl}-5-hydroxybenzene-1-sulfonate](/img/structure/B1234082.png)



![(5-Ethyl-8-methyl-[1,2,4]triazino[5,6-b]indol-3-yl)hydrazine](/img/structure/B1234088.png)
![(3R,8S,9R,12S)-1-hydroxy-14-(2-hydroxypropan-2-yl)-13-methyl-4,7,10-trioxapentacyclo[6.4.1.19,12.03,5.05,13]tetradecane-6,11-dione](/img/structure/B1234089.png)

